N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide
CAS No.: 65743-83-1
Cat. No.: VC17352229
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65743-83-1 |
|---|---|
| Molecular Formula | C16H17N3OS |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propyl]acetamide |
| Standard InChI | InChI=1S/C16H17N3OS/c1-11(9-17-12(2)20)13-3-5-14(6-4-13)15-10-19-7-8-21-16(19)18-15/h3-8,10-11H,9H2,1-2H3,(H,17,20) |
| Standard InChI Key | VGDGEWKQJJXCQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC(=O)C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[2,1-b][1,thiazole system, where a thiazole ring (five-membered, S- and N-containing) is fused with an imidazole ring (five-membered, two N atoms). This core is substituted at the 6-position with a phenyl group, which is further functionalized with a propyl chain terminating in an acetamide moiety. Key structural attributes include:
-
Imidazo[2,1-b] thiazole core: Planar conformation with a dihedral angle of 1.1° between fused rings, as observed in related structures .
-
Phenylpropyl linker: Provides spatial flexibility, facilitating interactions with hydrophobic protein pockets.
-
Acetamide group: Enhances solubility via hydrogen-bonding capacity .
Table 1: Calculated Physicochemical Properties
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N-{2-[4-(Imidazo[2,1-b] thiazol-6-yl)phenyl]propyl}acetamide can be approached through modular steps:
-
Imidazo[2,1-b]thiazole core formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones, as demonstrated in related syntheses .
-
Phenylpropyl side-chain introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the aryl group.
-
Acetamide functionalization: Acylation of the primary amine using acetic anhydride under basic conditions .
Key Synthetic Challenges
-
Regioselectivity: Ensuring substitution at the 6-position of the imidazo[2,1-b]thiazole requires careful control of reaction kinetics .
-
Stereochemical purity: The propyl linker may introduce conformational isomers, necessitating chiral HPLC separation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| 1 | CH₃COCl, Et₃N, DCM, 0°C → RT | 78 | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65 | |
| 3 | NH₂NH₂·H₂O, EtOH, reflux | 82 |
Biological Activity and Mechanism
Pharmacological Profiling
While direct data on N-{2-[4-(Imidazo[2,1-b] thiazol-6-yl)phenyl]propyl}acetamide are unavailable, structurally related compounds exhibit:
-
Antiviral activity: EC₅₀ = 20–100 μM against influenza A/H3N2 via hemagglutinin inhibition .
-
Antiproliferative effects: IC₅₀ = 8.2 μM in MCF-7 breast cancer cells through EGFR kinase inhibition .
-
Antimicrobial action: MIC = 16 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
Putative Mechanism of Action
The compound’s mechanism may involve:
-
Hydrogen bonding: Acetamide NH interacts with Asp855 in EGFR’s ATP-binding pocket .
-
π-π stacking: Imidazo[2,1-b]thiazole aromatic system aligns with Tyr845 residue .
-
Hydrophobic interactions: Phenylpropyl chain occupies lipophilic subpockets.
Future Research Directions
Priority Investigations
-
Target validation: CRISPR-Cas9 screening to identify primary molecular targets.
-
Formulation optimization: Nanocrystal development to enhance oral bioavailability.
-
Structure-activity relationships: Systematic variation of the propyl chain length and acetamide substituents.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume